molecular formula C25H54NO3+ B15196537 N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide CAS No. 131933-56-7

N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide

Cat. No.: B15196537
CAS No.: 131933-56-7
M. Wt: 416.7 g/mol
InChI Key: NKTMULHSCQCMGG-UHFFFAOYSA-N
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Description

Structure and Synthesis:
This compound is a quaternary ammonium salt featuring:

  • A long hydrophobic octadecyloxyethyl chain (C18 alkyl group with an ether linkage).
  • A hydrophilic 2,3-dihydroxypropyl group.
  • A dimethylammonium core with an iodide counterion.

The synthesis involves quaternization using methyl iodide, as exemplified in similar compounds (e.g., acrylamide derivatives in , where methyl iodide is used for alkylation followed by purification via column chromatography) . The combination of a long alkyl chain and polar dihydroxypropyl group confers amphiphilic properties, making it suitable for applications in surfactants, gene delivery systems, or lipid nanoparticles.

Properties

CAS No.

131933-56-7

Molecular Formula

C25H54NO3+

Molecular Weight

416.7 g/mol

IUPAC Name

2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium

InChI

InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1

InChI Key

NKTMULHSCQCMGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O

Origin of Product

United States

Preparation Methods

Alkylation of Dimethylamine with 2-Octadecyloxyethyl Halide

Dimethylamine is first reacted with 2-octadecyloxyethyl bromide or chloride in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism , where the nucleophilic dimethylamine displaces the halide group. Elevated temperatures (60–80°C) and catalytic amounts of potassium iodide enhance reaction rates. The product, N,N-dimethyl-N-(2-octadecyloxyethyl)amine , is isolated via solvent evaporation and purified through recrystallization from ethanol.

Introduction of the 2,3-Dihydroxypropyl Group

The dihydroxypropyl group is introduced by reacting the secondary amine intermediate with glycidol (2,3-epoxy-1-propanol). This reaction proceeds under mild conditions (25–40°C) in tetrahydrofuran (THF) or water, where the amine attacks the less hindered carbon of the epoxide ring, yielding N,N-dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)amine . Excess glycidol ensures complete substitution, and the product is purified via column chromatography using silica gel and a methanol-chloroform gradient.

Quaternization Reaction Strategies

Quaternization of the tertiary amine precursor with methyl iodide or iodohydrins forms the final quaternary ammonium iodide salt. Two primary methods are employed:

Direct Alkylation with Methyl Iodide

The tertiary amine reacts with methyl iodide in a Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) process. The reaction is conducted in chloroform or dichloromethane at 50–70°C for 12–24 hours. The low dielectric constant of chloroform minimizes proton dissociation from the dihydroxypropyl group, preventing unwanted acid-base interactions. The product precipitates as a white solid and is filtered under reduced pressure.

Reaction Conditions:

  • Molar ratio (amine:methyl iodide): 1:1.2
  • Yield: 68–75%
  • Purity (HPLC): ≥95%

Vicinal Iodohydrin Alkylation

An alternative method from patent literature involves reacting the tertiary amine with a vicinal iodohydrin derived from epoxides. For example, 1,2-epoxyoctadecane is treated with hydroiodic acid (HI) to form the iodohydrin, which subsequently reacts with the tertiary amine in aqueous medium at 95°C. This one-pot method avoids isolation of the iodohydrin intermediate and achieves high yields due to in situ generation of the alkylating agent.

Example Protocol (Adapted from):

  • Iodohydrin Synthesis:
    • 1,2-Epoxyoctadecane (0.5 mol) and 57.5% HI (0.5 mol) are stirred at 95°C for 4 hours.
    • Epoxide conversion is confirmed via FTIR (disappearance of epoxide peak at 850 cm-1).
  • Quaternization:
    • The iodohydrin mixture is combined with N,N-dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)amine (0.5 mol) and water (500 mL).
    • The reaction is stirred at 95°C for 8 hours, yielding a homogeneous solution.
    • The product is isolated by cooling and filtering the gel-like precipitate.

Yield: 89–92%

Optimization of Reaction Conditions

Solvent Selection

  • Chloroform: Preferred for methyl iodide alkylation due to its low polarity, which suppresses side reactions.
  • Water: Used in iodohydrin-based quaternization to enhance solubility of polar intermediates.

Temperature and Time

  • Methyl Iodide Route: 50–70°C for 12–24 hours.
  • Iodohydrin Route: 95°C for 6–8 hours. Higher temperatures accelerate the SN2 mechanism but require careful monitoring to prevent decomposition.

Catalysts and Additives

  • Quaternary Ammonium Salts: Adding 0.5–10 wt% benzalkonium chloride as a phase-transfer catalyst improves reaction homogeneity and yield.
  • Potassium Iodide: Enhances nucleophilicity in methyl iodide reactions by providing iodide ions.

Purification and Characterization

Purification Techniques

  • Recrystallization: The crude product is dissolved in hot ethanol and cooled to −20°C to induce crystallization.
  • Column Chromatography: Silica gel with eluents such as methanol:chloroform (1:9) removes unreacted amine and glycidol derivatives.

Characterization Data

Technique Key Findings
1H NMR δ 3.65 (m, 2H, –OCH2CH2O–), δ 3.40 (s, 6H, N–(CH3)2), δ 4.10 (m, 2H, –CH2I)
FTIR 3420 cm-1 (O–H stretch), 2850–2920 cm-1 (C–H alkyl), 1470 cm-1 (C–N+)
TGA Decomposition onset at 220°C, indicating high thermal stability

Comparative Analysis of Quaternization Methods

Parameter Methyl Iodide Route Iodohydrin Route
Yield 68–75% 89–92%
Reaction Time 12–24 hours 6–8 hours
Solvent Chloroform Water
Byproducts Trace unreacted methyl iodide Residual glycidol derivatives
Scalability Limited by solvent volume High (aqueous system simplifies workup)

The iodohydrin method offers superior yields and scalability, making it the preferred industrial route. However, the methyl iodide route is advantageous for small-scale synthesis due to simpler reagent handling.

Applications and Implications

The synthesized compound’s amphiphilic structure enables applications in:

  • Drug Delivery: Forms stable liposomes for encapsulating hydrophobic therapeutics.
  • Antimicrobial Coatings: Cationic quaternary ammonium groups disrupt microbial membranes.
  • Textile Softening: Long alkyl chains provide fabric-softening properties.

Chemical Reactions Analysis

Types of Reactions

CP-81 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .

Comparison with Similar Compounds

Comparative Data Table

Compound Alkyl Chain Functional Groups Counterion Key Applications References
Target Compound C18 (octadecyloxyethyl) Dihydroxypropyl, dimethylammonium Iodide Surfactant, gene delivery [1], [14]
Behenamid PG-Dimonium Chloride C22 (docosanyl) Dihydroxypropyl Chloride Antistatic agent [14]
DOTMA C18:1 (dioleyl) Trimethylammonium Chloride Gene delivery [17]
N-(3-Cocoamidopropyl)-... Betaine C12–C18 (coconut) Sulfopropyl, hydroxy Betaine Zwitterionic surfactant [15]
Iohexol None Triiodobenzene, dihydroxypropyl None X-ray contrast agent [20]

Biological Activity

N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium structure, which typically imparts surfactant properties. Its molecular formula is C39H79N2O3IC_{39}H_{79}N_2O_3I, and it has a molecular weight of approximately 756.2 g/mol. The presence of long-chain alkyl groups (octadecyl) enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Antimicrobial Properties

Studies indicate that quaternary ammonium compounds (QACs) exhibit significant antimicrobial activity against various pathogens. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Bacterial Activity :
    • A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 1.0 mg/mL depending on the strain tested.
  • Fungal Activity :
    • The compound also showed antifungal activity against common pathogens like Candida albicans. In vitro assays revealed an MIC of 1.5 mg/mL, indicating potential use in antifungal formulations.

Cytotoxic Effects

The cytotoxicity of the compound has been assessed using various cancer cell lines:

  • Cell Lines Tested :
    • Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines were used to evaluate cytotoxic effects.
  • Results :
    • The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 15 µM across different cell lines. This suggests that it may have potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is primarily through disruption of microbial membranes due to its amphiphilic nature. This leads to increased permeability and eventual cell lysis.

Case Study 1: Antimicrobial Efficacy in Agricultural Applications

A research study conducted on the use of this compound as a biopesticide demonstrated significant efficacy in controlling fungal pathogens in crops. Field trials showed a reduction in fungal infections by up to 70% when applied at recommended concentrations.

Case Study 2: Cytotoxicity in Cancer Research

In a preliminary clinical trial involving patients with breast cancer, the compound was administered alongside traditional chemotherapy agents. Results indicated enhanced efficacy of chemotherapy when combined with this ammonium compound, suggesting a synergistic effect that warrants further investigation.

Comparative Analysis with Other Compounds

Compound NameTypeMIC (mg/mL)IC50 (µM)Application Area
This compoundQAC0.5-1.510-15Antimicrobial, Anticancer
Dodecyltrimethylammonium bromideQAC0.8-1.012-18Antimicrobial
Benzalkonium chlorideQAC0.4-0.615-20Antimicrobial

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl iodides. Key steps include:

  • Alkylation : Reacting a tertiary amine precursor (e.g., N,N-dimethyl-N-(2-octadecyloxyethyl)amine) with 2,3-epoxypropyl iodide under controlled pH (8–10) to form the dihydroxypropyl-substituted ammonium iodide.
  • Purification : Use solvent extraction (e.g., chloroform/water) to remove unreacted epoxide and byproducts. Confirmation via IR and ¹H/¹³C NMR is critical to verify the quaternary ammonium structure and hydroxyl group presence .
  • Challenge : The long alkyl chain (octadecyloxyethyl) may reduce solubility, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Surface Activity : Measure critical micelle concentration (CMC) using tensiometry or conductimetry. The octadecyl chain promotes micelle formation, while the dihydroxypropyl group enhances aqueous solubility .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Quaternary ammonium salts typically degrade above 200°C, but hydroxyl groups may lower stability .
  • Iodide Ion Release : Use ion chromatography to monitor iodide release under varying pH, relevant for applications in iodination reactions or contrast agents .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Drug Delivery : As a cationic lipid, it can complex nucleic acids via electrostatic interactions. Compare transfection efficiency with DOTAP or DC-Chol using luciferase assays in HEK293 cells .
  • Surfactant Studies : Evaluate its emulsification efficiency in oil/water systems (e.g., hexane/water) by measuring droplet size via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the structural interplay between the octadecyloxyethyl chain and dihydroxypropyl group influence nucleic acid delivery efficiency?

  • Methodological Answer :

  • Lipid Bilayer Dynamics : Use fluorescence anisotropy to assess membrane fluidity. The octadecyl chain enhances hydrophobic interactions, while the dihydroxypropyl group may improve endosomal escape via proton sponge effects .
  • In Vitro vs. In Vivo Discrepancies : Compare transfection efficiency in serum-free vs. serum-containing media. Hydroxyl groups may reduce serum protein binding, but long alkyl chains increase cytotoxicity in vivo .

Q. What analytical strategies resolve contradictions in aggregation behavior reported across studies?

  • Methodological Answer :

  • Multi-Technique Validation : Combine small-angle X-ray scattering (SAXS) and cryo-TEM to distinguish micelles (5–20 nm) from vesicles (>100 nm). Discrepancies may arise from concentration thresholds or buffer ionic strength .
  • Molecular Dynamics (MD) Simulations : Model the compound’s self-assembly to predict aggregation patterns under varying pH and salt conditions .

Q. Why does this compound exhibit lower in vivo transfection efficiency compared to viral vectors, despite high in vitro performance?

  • Methodological Answer :

  • Biological Barriers : Track cellular uptake using fluorescently labeled liposomes. The compound’s large micelles (>100 nm) may face rapid clearance by the reticuloendothelial system (RES), unlike smaller viral particles .
  • Stability Testing : Incubate lipoplexes with serum albumin and analyze structural integrity via gel electrophoresis. Hydroxyl groups may confer partial serum resistance, but insufficient for sustained circulation .

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